molecular formula C22H15Cl2N3O5 B4595253 methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B4595253
M. Wt: 472.3 g/mol
InChI Key: SNKWOJGHRSBURP-OVCLIPMQSA-N
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Description

Methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C22H15Cl2N3O5 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.0388760 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Techniques

Research on heterocyclic compounds, including pyrimidines, pyrazoles, and indoles, demonstrates the extensive interest in developing new synthetic methods and characterizing novel compounds. For instance, studies have explored the behavior of heterocyclic analogs towards phosphorus ylide, indicating transylidation reactions and the formation of diverse compounds (T. Nishiwaki et al., 1978; H. Hafez et al., 2016). These works highlight the potential for synthesizing complex molecules that may share structural similarities with the compound , showcasing the versatility of heterocyclic chemistry in generating biologically active molecules.

Biological Activities and Potential Applications

Several studies have synthesized and evaluated the biological activities of novel compounds, revealing their potential as antimicrobial and anticancer agents. For example, compounds with pyrazole and pyrimidine moieties have shown significant antimicrobial and anticancer activities, suggesting a broad spectrum of potential therapeutic applications (E. El-Sawy et al., 2013; T. El‐Emary & Shawkat A. Abd El-Mohsen, 2012). These findings underscore the significance of heterocyclic compounds in medicinal chemistry, particularly for their roles in designing new therapeutic agents.

Synthesis and Characterization

The synthesis and characterization of heterocyclic compounds, including the utilization of specific synthetic routes and analytical techniques, form a cornerstone of research in this area. Studies have detailed the synthesis of compounds featuring chlorophenyl, methyl, and pyrimidinone groups, utilizing methodologies such as microwave irradiation and X-ray crystallography for structural elucidation (Huanmei Guo & Jie Shun, 2004). These approaches highlight the complex nature of synthesizing and confirming the structure of novel heterocyclic compounds, which is critical for understanding their potential applications in scientific research.

Properties

IUPAC Name

methyl 2-[3-[(E)-[1-(3,4-dichlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O5/c1-32-19(28)11-26-10-12(14-4-2-3-5-18(14)26)8-15-20(29)25-22(31)27(21(15)30)13-6-7-16(23)17(24)9-13/h2-10H,11H2,1H3,(H,25,29,31)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKWOJGHRSBURP-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 2
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 3
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 4
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 5
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 6
methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.